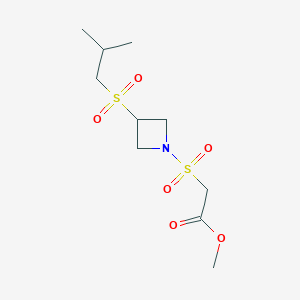
2-((3-(异丁基磺酰基)氮杂环丁烷-1-基)磺酰基)乙酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound features a unique structure with an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and two sulfonyl groups, contributing to its distinct chemical properties.
科学研究应用
Methyl 2-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)acetate has been explored for its potential in several scientific research areas:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its biological activity and potential as a therapeutic agent.
Medicine: Explored for its potential in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and industrial processes.
作用机制
Target of Action
Azetidine derivatives are known to interact with a wide variety of biological targets .
Mode of Action
The compound is synthesized through a DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .
Result of Action
Azetidine derivatives have been found to exhibit a variety of biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)acetate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality and consistency .
化学反应分析
Types of Reactions
Methyl 2-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or other reduced forms.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and specific solvents .
Major Products
相似化合物的比较
Similar Compounds
Similar compounds include other azetidine derivatives and sulfonyl-containing molecules. Examples are:
Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.
Sulfonylureas: Compounds with sulfonyl groups used in various applications.
Uniqueness
Methyl 2-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)acetate stands out due to its unique combination of an azetidine ring and two sulfonyl groups, which confer distinct chemical and biological properties.
生物活性
Methyl 2-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)acetate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.
Structural Overview
Methyl 2-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)acetate features an azetidine ring and two sulfonyl groups, which contribute to its distinct chemical properties. The presence of these functional groups is significant in enhancing the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The sulfonyl groups can participate in biochemical reactions, potentially modulating enzyme activities or receptor interactions. The azetidine ring may also influence the compound's pharmacokinetics and bioavailability.
Targeted Biological Pathways
- Enzyme Inhibition : Methyl 2-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)acetate may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as cancer or inflammation.
- Receptor Modulation : The compound might interact with various receptors, influencing signaling pathways critical for cellular function.
Biological Activity Findings
Research has indicated several potential biological activities for Methyl 2-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)acetate:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Anticancer Properties : Some studies have indicated that azetidine derivatives can possess anticancer activities, possibly through apoptosis induction in cancer cells.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonamide compounds, including derivatives similar to Methyl 2-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)acetate). Results indicated significant inhibition against Gram-positive bacteria, suggesting a promising avenue for antibiotic development.
Study 2: Anticancer Activity
In another investigation, azetidine derivatives were tested for their ability to induce apoptosis in human cancer cell lines. Methyl 2-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)acetate demonstrated a dose-dependent increase in apoptosis markers, indicating potential as a therapeutic agent against certain cancers .
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 2-(azetidin-3-yl)acetate | Azetidine ring | Moderate antimicrobial activity |
| Sulfonamide Derivatives | Sulfonamide group | Strong antimicrobial effects |
| Isobutylsulfonamide | Isobutyl group | Anticancer properties |
Methyl 2-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)acetate stands out due to its unique combination of an azetidine ring and two sulfonyl groups, which confer distinct chemical and biological properties compared to other compounds .
属性
IUPAC Name |
methyl 2-[3-(2-methylpropylsulfonyl)azetidin-1-yl]sulfonylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO6S2/c1-8(2)6-18(13,14)9-4-11(5-9)19(15,16)7-10(12)17-3/h8-9H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODGXJZHSICGBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)CC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














